5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one is also referred to as Norneosildenafil . It is a derivative of sildenafil, a well-known compound used in the treatment of erectile dysfunction. Norneosildenafil has a molecular formula of C22H29N5O4S and is characterized by its complex structure, which includes a pyrazolopyrimidinone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norneosildenafil involves multiple steps, starting from basic organic compounds. The key steps include:
Formation of the pyrazolopyrimidinone core: This is achieved through a series of cyclization reactions.
Introduction of the ethoxy and piperidinylsulfonyl groups: These groups are added through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of Norneosildenafil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise temperature and pressure control.
Purification: Using techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Norneosildenafil undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under specific conditions.
Major Products
Scientific Research Applications
Norneosildenafil has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of pyrazolopyrimidinone derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating conditions beyond erectile dysfunction.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Norneosildenafil exerts its effects by inhibiting specific enzymes involved in cellular signaling pathways. It primarily targets phosphodiesterase enzymes , leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in various physiological effects, including vasodilation and smooth muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The parent compound, widely used for erectile dysfunction.
Vardenafil: Another phosphodiesterase inhibitor with similar effects.
Tadalafil: Known for its longer duration of action compared to sildenafil.
Uniqueness
Norneosildenafil is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications may result in different therapeutic applications and side effect profiles compared to its parent compound and other similar compounds .
Properties
IUPAC Name |
5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-4-9-17-19-20(26(3)25-17)22(28)24-21(23-19)16-14-15(10-11-18(16)31-5-2)32(29,30)27-12-7-6-8-13-27/h10-11,14H,4-9,12-13H2,1-3H3,(H,23,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJSLWNUHMOFAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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